molecular formula C17H18N2O B188904 Phenyl(4-phenylpiperazin-1-yl)methanone CAS No. 18907-52-3

Phenyl(4-phenylpiperazin-1-yl)methanone

Cat. No. B188904
CAS RN: 18907-52-3
M. Wt: 266.34 g/mol
InChI Key: PIGJYCFPOKYNLL-UHFFFAOYSA-N
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Description

Phenyl(4-phenylpiperazin-1-yl)methanone, also known as PPM, is a chemical compound that has been widely studied for its potential therapeutic applications. PPM belongs to the class of piperazine derivatives and has been shown to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

  • Acetylcholinesterase Inhibitors : Arylisoxazole-phenylpiperazine derivatives, including compounds similar to phenyl(4-phenylpiperazin-1-yl)methanone, have been found to be potent acetylcholinesterase inhibitors. This makes them potential candidates for treating diseases like Alzheimer's (Saeedi et al., 2019).

  • Tubulin Polymerization Inhibitors : N-Heterocyclic derivatives derived from phenoxazine and phenothiazine have shown significant inhibition of tubulin polymerization, indicating potential as anticancer agents (Prinz et al., 2017).

  • Neuroprotective Activity : Certain phenylpiperazine derivatives have been evaluated for neuroprotectivity on Aβ-treated neurotoxicity in PC12 cells, although with low activity (Chang et al., 2006).

  • Endocannabinoid Hydrolases Inhibitors : Compounds like phenyl(4-phenylpiperazin-1-yl)methanone have been tested as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), indicating potential applications in neurological disorders (Morera et al., 2012).

  • Antidepressant-like Activity : Derivatives have shown promising antidepressant-like activity in rodent models of depression, indicating potential use in psychiatric treatment (Mahesh et al., 2012).

  • Synthesis and Structural Investigation : The structural properties of phenyl(4-phenylpiperazin-1-yl)methanone derivatives have been studied, providing insights into their chemical behavior and potential applications in material science (Akkurt et al., 2003).

  • Antimicrobial and Antiviral Activity : Some derivatives have been found to exhibit antimicrobial and antiviral activities, suggesting potential applications in infectious disease treatment (Sharma et al., 2009).

  • Electrochemical and Electrochromic Properties : Research has been conducted on the electrochemical and electrochromic properties of compounds containing phenyl-methanone units, indicating possible applications in materials science and electronics (Hu et al., 2013).

properties

IUPAC Name

phenyl-(4-phenylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c20-17(15-7-3-1-4-8-15)19-13-11-18(12-14-19)16-9-5-2-6-10-16/h1-10H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGJYCFPOKYNLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20940419
Record name Phenyl(4-phenylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl(4-phenylpiperazin-1-yl)methanone

CAS RN

18907-52-3
Record name MLS002694728
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87018
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl(4-phenylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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